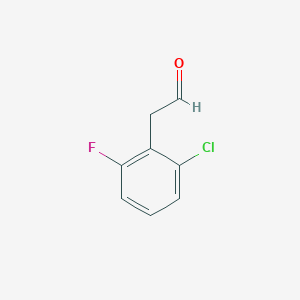

2-(2-Chloro-6-fluorophenyl)acetaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIGRRKTFDIMAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Chloro 6 Fluorophenyl Acetaldehyde

Precursor Compounds and Starting Material Derivations for 2-(2-Chloro-6-fluorophenyl)acetaldehyde

The foundation for the synthesis of this compound lies in the availability of appropriately substituted aromatic precursors. The primary starting material is typically a derivative of toluene or benzaldehyde (B42025), which already contains the required 2-chloro-6-fluoro substitution pattern on the phenyl ring.

Key precursors include:

2-Chloro-6-fluorotoluene: This is a common starting material where the methyl group can be functionalized to introduce the acetaldehyde (B116499) moiety.

2-Chloro-6-fluorobenzaldehyde: This aldehyde serves as a crucial intermediate, which can be extended by one carbon to form the target acetaldehyde. wikipedia.org

2-(2-Chloro-6-fluorophenyl)ethanol: This primary alcohol is the direct precursor to the target aldehyde via oxidation. bldpharm.comsigmaaldrich.com

The synthesis of these precursors often begins with simpler, commercially available chemicals. For instance, the synthesis of 2-chloro-6-fluorotoluene can be achieved through diazotization of an appropriately substituted aniline followed by a Sandmeyer-type reaction to introduce the chloro or fluoro group. A similar strategy is employed for related compounds like 2-chloro-4-fluorotoluene, which is synthesized from 2-chloro-4-aminotoluene using anhydrous hydrogen fluoride and sodium nitrite. google.com

| Precursor Compound | Starting Material Example | Transformation |

| 2-Chloro-6-fluorotoluene | 2-Fluoro-6-nitrotoluene | Reduction of nitro group, diazotization, Sandmeyer reaction |

| 2-Chloro-6-fluorobenzaldehyde | 2-Chloro-6-fluorotoluene | Side-chain halogenation followed by hydrolysis or direct oxidation |

| 2-(2-Chloro-6-fluorophenyl)ethanol | 2-Chloro-6-fluorobenzaldehyde | Reduction of the aldehyde |

Classical Synthetic Routes to this compound

Classical organic synthesis provides several reliable, albeit sometimes multi-step, pathways to arylacetaldehydes like this compound. These routes focus on the systematic introduction of the carbonyl group and the functionalization of the aromatic ring.

The introduction of the acetaldehyde functional group onto the 2-chloro-6-fluorophenyl scaffold is a critical step. Common strategies include:

Oxidation of 2-(2-Chloro-6-fluorophenyl)ethanol: This is one of the most direct methods. The primary alcohol, 2-(2-Chloro-6-fluorophenyl)ethanol, can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Homologation of 2-Chloro-6-fluorobenzaldehyde: This involves extending the carbon chain of the precursor aldehyde by one carbon. A well-known method for this is the Darzens glycidic ester condensation . In this reaction, 2-chloro-6-fluorobenzaldehyde reacts with an α-haloester in the presence of a base to form an α,β-epoxy ester. wikipedia.orgmychemblog.com Subsequent hydrolysis and decarboxylation of the epoxy ester yield the desired acetaldehyde.

Reduction of 2-(2-Chloro-6-fluorophenyl)acetyl Chloride: The corresponding acyl chloride can be selectively reduced to the aldehyde using methods like the Rosenmund reduction.

The synthesis of the core 2-chloro-6-fluorophenyl structure is achieved through established aromatic functionalization techniques. The precise sequence of halogenation is crucial to ensure the correct regiochemistry.

A common route to the precursor 2-chloro-6-fluorobenzaldehyde starts with 2-chloro-6-fluorotoluene. This process involves the chlorination of the methyl group under illumination, which can lead to a mixture of mono-, di-, and tri-chlorinated products. google.com The resulting 2-chloro-6-fluorobenzyl dichloride is then hydrolyzed to yield 2-chloro-6-fluorobenzaldehyde. google.com

| Reaction Step | Reagents & Conditions | Intermediate/Product |

| Side-chain Chlorination | 2-Chloro-6-fluorotoluene, Cl₂, light | 2-Chloro-6-fluorobenzyl dichloride |

| Hydrolysis | 2-Chloro-6-fluorobenzyl dichloride, H₂O, acid/base catalyst | 2-Chloro-6-fluorobenzaldehyde |

| Darzens Condensation | 2-Chloro-6-fluorobenzaldehyde, α-chloroacetate, base (e.g., NaOEt) | Ethyl 3-(2-chloro-6-fluorophenyl)glycidate |

| Hydrolysis & Decarboxylation | Ethyl 3-(2-chloro-6-fluorophenyl)glycidate, aq. NaOH then H₃O⁺, heat | This compound |

Modern and Optimized Synthetic Approaches for this compound

Modern synthetic chemistry aims to improve upon classical methods by employing catalytic systems and developing more efficient and selective reactions.

Catalysis plays a significant role in optimizing the synthesis of this compound and its precursors.

In the synthesis of the precursor 2-chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene, a ferric solid superacid can be used to catalyze the hydrolysis of the intermediate benzylidene chloride. google.com This offers an alternative to traditional hydrolysis methods that may require harsh conditions.

Furthermore, while not a direct synthesis of the acetaldehyde, related catalytic reactions highlight modern approaches. For example, the Knoevenagel condensation of 2-chloro-6-fluorobenzaldehyde with methyl cyanoacetate is efficiently catalyzed by piperidine (B6355638). sigmaaldrich.comsigmaaldrich.com Such catalytic methods for C-C bond formation are indicative of the types of strategies that can be adapted for the synthesis of derivatives of this compound.

The compound this compound itself is achiral and therefore does not require stereoselective synthesis. The carbon atom alpha to the carbonyl group is a methylene (B1212753) group (CH₂), which is not a stereocenter.

However, if this compound were to be used as an intermediate in the synthesis of a more complex molecule where the alpha-carbon is further substituted, stereoselective methods would become relevant. For instance, a stereoselective aldol reaction using this compound as the electrophile could generate a product with new stereocenters. The synthesis of structurally similar chiral molecules, such as (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, demonstrates that stereoselective reductions of related ketones are well-established. bldpharm.com At present, there is no specific, applicable stereoselective methodology reported for the direct synthesis of this compound itself.

Continuous Flow and Process Intensification Techniques for this compound Production

Continuous flow chemistry and process intensification offer significant advantages over traditional batch processing for the synthesis of fine chemicals like this compound. These technologies can lead to improved safety, better process control, higher yields, and reduced environmental impact. scispace.com

One potential continuous flow approach for the synthesis of arylacetaldehydes involves the Meerwein arylation of vinyl ethers. organic-chemistry.orgacs.org In a hypothetical continuous flow setup for this compound, 2-chloro-6-fluoroaniline would first be diazotized in a flow reactor. The resulting unstable diazonium salt could then be immediately reacted with a vinyl ether in a second reactor, followed by hydrolysis to yield the target aldehyde. organic-chemistry.orgacs.org This approach, performed in a continuous manner, mitigates the risks associated with the accumulation of hazardous diazonium salts, a significant safety concern in batch processing. acs.org

Process intensification can be achieved by integrating reaction and separation steps. For instance, a continuous flow reactor could be coupled with an in-line extraction or purification unit, allowing for the direct isolation of the product as it is formed. This reduces processing time and the need for large-scale separation equipment. The use of microreactors, a key component of process intensification, offers enhanced heat and mass transfer, allowing for precise temperature control and improved reaction kinetics. unito.it

Another potential continuous flow method for synthesizing aryl aldehydes is the palladium-catalyzed formylation of aryl bromides using carbon monoxide and hydrogen. nih.govnih.govresearchgate.net This method could be adapted for the synthesis of this compound from a suitable aryl bromide precursor. The precise control over gas and liquid flow rates in a continuous-flow system is crucial for optimizing the reaction yield and selectivity. nih.govnih.govresearchgate.net

The benefits of applying these techniques to the production of this compound are summarized in the table below.

| Technology | Potential Advantages for this compound Synthesis |

| Continuous Flow Synthesis | Enhanced safety by minimizing the accumulation of reactive intermediates; Improved process control (temperature, pressure, stoichiometry); Increased throughput and potential for automation. scielo.brnih.gov |

| Process Intensification | Reduced equipment footprint and capital cost; Integration of reaction and separation steps; Improved energy efficiency and reduced waste generation. mdpi.com |

| Microreactor Technology | Superior heat and mass transfer for better reaction control; Ability to perform reactions under more extreme conditions safely; Facile scalability by numbering-up reactors. unito.it |

Green Chemistry Principles and Metrics in this compound Synthesis

The application of green chemistry principles is essential for developing sustainable synthetic routes to this compound. acs.orgresearchgate.net This involves a holistic approach that considers all aspects of the chemical process, from the choice of starting materials to the final product, with the goal of minimizing environmental impact. orientjchem.org

Atom Economy (AE) is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. wikipedia.org It is calculated as:

AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100% wikipedia.org

For a hypothetical synthesis of this compound, different routes would have varying atom economies. For example, a synthesis involving a Grignard reaction followed by oxidation might have a lower atom economy due to the generation of stoichiometric inorganic byproducts. In contrast, a catalytic approach, such as a direct carbonylation, would likely have a higher atom economy. jetir.org

Reaction Mass Efficiency (RME) provides a more practical measure of the greenness of a reaction by taking into account the actual masses of reactants, solvents, and reagents used to produce a certain mass of product. nih.govresearchgate.net It is calculated as:

RME = (Mass of Isolated Product / Total Mass of Reactants) x 100% wikipedia.org

The following table provides a hypothetical comparison of green chemistry metrics for two potential synthetic routes to this compound.

| Metric | Hypothetical Route A (e.g., Stoichiometric Reagent) | Hypothetical Route B (e.g., Catalytic Process) |

| Atom Economy | Lower | Higher |

| Reaction Mass Efficiency | Lower | Higher |

| E-Factor (Waste/Product Ratio) | Higher | Lower |

Solvent Selection plays a critical role in the environmental impact of a chemical process. vapourtec.comrsc.org The ideal solvent should be non-toxic, biodegradable, and derived from renewable resources. vapourtec.com Solvent selection guides, such as those developed by pharmaceutical companies, can be used to rank solvents based on their environmental, health, and safety profiles. whiterose.ac.ukutoronto.ca For the synthesis of this compound, replacing hazardous solvents like chlorinated hydrocarbons or dipolar aprotic solvents with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) should be a priority. whiterose.ac.uk

Waste Minimization strategies are integral to green chemistry and sustainable manufacturing. gspchem.comudel.edu In the context of this compound synthesis, this can be achieved through several approaches:

Catalysis: Utilizing catalytic rather than stoichiometric reagents minimizes the generation of inorganic waste. jetir.org

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, reaction time) can improve selectivity and reduce the formation of byproducts.

Waste Valorization: Exploring the potential to convert byproducts into valuable materials can create a more circular economic process. theenvironmentalblog.org

By integrating these green chemistry principles and process intensification techniques, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Reactivity and Mechanistic Investigations of 2 2 Chloro 6 Fluorophenyl Acetaldehyde

Electrophilic and Nucleophilic Character of the Aldehyde Functionality in 2-(2-Chloro-6-fluorophenyl)acetaldehyde

The aldehyde group (-CHO) in this compound possesses a dual chemical nature, allowing it to act as both an electrophile and a nucleophile under different reaction conditions. researchgate.netbyjus.commasterorganicchemistry.com

Electrophilic Character: The carbonyl carbon of the aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon. This creates a partial positive charge on the carbonyl carbon, making it a prime target for attack by nucleophiles. byjus.comlibretexts.org The electrophilicity of this carbon is further intensified by the strong electron-withdrawing inductive effects of the ortho-chloro and ortho-fluoro substituents on the phenyl ring. These halogen atoms pull electron density from the ring and, by extension, from the acetaldehyde (B116499) side chain, increasing the partial positive charge on the carbonyl carbon and enhancing its reactivity toward nucleophiles. learncbse.in

Nucleophilic Character: Conversely, the aldehyde can exhibit nucleophilic properties through the formation of an enolate. wikipedia.orgucla.edu In the presence of a base, a proton can be abstracted from the α-carbon (the benzylic carbon adjacent to the carbonyl group). This deprotonation generates a resonance-stabilized enolate ion. In this form, the α-carbon becomes electron-rich and nucleophilic, capable of attacking electrophilic species, including the carbonyl carbon of another aldehyde molecule in self-condensation reactions. masterorganicchemistry.com

Influence of Ortho-Chloro and Ortho-Fluoro Substituents on Aromatic Ring Reactivity

The reactivity of the phenyl ring in this compound toward electrophilic aromatic substitution (EAS) is significantly influenced by the two halogen substituents in the ortho positions. stackexchange.comvaia.com Both chlorine and fluorine exert two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). libretexts.org

For halogens, the inductive effect typically dominates over the resonance effect, meaning they withdraw electron density from the benzene (B151609) ring, making it less nucleophilic and thus deactivating it towards attack by electrophiles compared to unsubstituted benzene. stackexchange.comstackexchange.com Fluorine is the most electronegative element and exerts the strongest inductive deactivation. vaia.com Consequently, the 2-chloro-6-fluoro-substituted ring is significantly less reactive in EAS reactions.

| Effect | Description | Impact on Aromatic Ring |

| Inductive Effect (-I) | Withdrawal of electron density from the ring through the sigma bond due to the high electronegativity of Cl and F. stackexchange.com | Deactivates the ring, making it less reactive to electrophiles. |

| Resonance Effect (+R) | Donation of lone pair electrons from Cl and F into the ring's pi system. libretexts.org | Directs incoming electrophiles to the ortho and para positions. |

| Overall Impact | The inductive effect is stronger than the resonance effect for halogens. stackexchange.com | The ring is significantly deactivated towards electrophilic aromatic substitution. |

Key Reaction Pathways and Transformations Involving this compound

Leveraging the dual electrophilic and nucleophilic nature of the aldehyde, this compound can participate in various condensation reactions to form larger molecules and create new carbon-carbon bonds.

Aldol Condensation: In the presence of a base, the compound can undergo self-condensation. One molecule, acting as a nucleophile via its enolate, attacks the electrophilic carbonyl carbon of a second molecule. wikipedia.orgmasterorganicchemistry.com The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate upon heating to form a more stable α,β-unsaturated aldehyde. chemistrysteps.commiracosta.edu

Crossed Aldol (Claisen-Schmidt) Condensation: A more controlled reaction, known as a Claisen-Schmidt condensation, occurs when this compound (acting as the nucleophile via its enolate) reacts with an aldehyde that lacks α-hydrogens, such as benzaldehyde (B42025) (which can only act as an electrophile). ucla.edumiracosta.edu This minimizes the number of potential products.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, Z), such as diethyl malonate or cyanoacetic acid. wikipedia.org The reaction is typically catalyzed by a weak base and yields a C=C double-bonded product after dehydration. wikipedia.orgrsc.org

The aldehyde functional group is readily transformed through both reduction and oxidation, providing pathways to corresponding alcohols and carboxylic acids.

Reduction to Alcohol: The aldehyde can be easily reduced to the corresponding primary alcohol, 2-(2-chloro-6-fluorophenyl)ethanol. This transformation is commonly achieved using hydride reducing agents.

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reagent for reducing aldehydes and ketones.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, also effective for this conversion. Enzymatic reductions using phenylacetaldehyde (B1677652) reductases are also known to convert phenylacetaldehydes to their corresponding alcohols. nih.govresearchgate.net Chloro-substituted substrates have been shown to be viable in such biotransformations. nih.govresearchgate.net

Oxidation to Carboxylic Acid: The acetaldehyde moiety can be oxidized to form 2-(2-chloro-6-fluorophenyl)acetic acid. This is a common transformation for aldehydes and can be accomplished with a variety of strong oxidizing agents. chemistrysteps.comlibretexts.org

Potassium permanganate (B83412) (KMnO₄)

Acidified potassium dichromate(VI) (K₂Cr₂O₇/H⁺)

Tollens' reagent ([Ag(NH₃)₂]⁺): This mild oxidizing agent is a classic chemical test for aldehydes, resulting in the formation of a silver mirror and the corresponding carboxylate salt.

The benzylic carbon—the carbon atom adjacent to both the phenyl ring and the carbonyl group—is an activated site for substitution reactions. This heightened reactivity is due to the ability of the adjacent benzene ring to stabilize reaction intermediates, such as radicals or carbocations, through resonance. chemistrysteps.comlibretexts.orgyoutube.com

A key reaction at this position is free-radical bromination. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., light or benzoyl peroxide) allows for the selective substitution of a benzylic hydrogen with a bromine atom. libretexts.orgmasterorganicchemistry.com This reaction proceeds via a resonance-stabilized benzylic radical intermediate, making the benzylic position the exclusive site of halogenation over other positions on the alkyl chain. libretexts.orgyoutube.com

The structure of this compound and its derivatives allows for the exploration of intramolecular reactions to form new ring systems.

Pictet-Spengler Reaction: While not a direct reaction of the aldehyde itself, this is a powerful cyclization method for its derivatives. The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring-closing electrophilic substitution. wikipedia.orgnumberanalytics.com If this compound were converted to the corresponding tryptamine (B22526) derivative, it could undergo an intramolecular Pictet-Spengler reaction to form a complex tetrahydro-β-carboline heterocyclic system. arkat-usa.orgnih.gov The electron-deactivated nature of the phenyl ring would likely require strong acid and heat. wikipedia.org

Intramolecular Friedel-Crafts Acylation: If the aldehyde is first oxidized to 2-(2-chloro-6-fluorophenyl)acetic acid, this derivative can be used in an intramolecular Friedel-Crafts acylation. masterorganicchemistry.com By converting the carboxylic acid to an acyl chloride (e.g., with SOCl₂) and using a Lewis acid catalyst like AlCl₃, the acyl group can attack the aromatic ring to form a new fused ring, yielding a cyclic ketone. sigmaaldrich.comresearchgate.netsemanticscholar.org Such reactions are effective for forming five- and six-membered rings. masterorganicchemistry.com

Mechanistic Studies of Reactions Utilizing this compound

Kinetic Analysis and Reaction Rate Determinations

Information regarding the kinetic analysis and reaction rate determinations for chemical processes involving this compound is not available in the reviewed literature. No studies presenting data on reaction orders, rate constants, activation energies, or other kinetic parameters for reactions with this specific aldehyde have been found.

Isotopic Labeling Studies to Elucidate Reaction Mechanisms

There are no documented isotopic labeling studies that use this compound to probe and elucidate reaction mechanisms. Consequently, there is no data to report on the use of isotopes to trace the metabolic or chemical fate of this compound in any transformation.

Analytical Methodologies for Characterization and Quantification of 2 2 Chloro 6 Fluorophenyl Acetaldehyde

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for separating 2-(2-chloro-6-fluorophenyl)acetaldehyde from impurities, which may include starting materials from its synthesis, byproducts, or degradation products such as the corresponding carboxylic acid formed via oxidation.

Gas chromatography is a primary technique for assessing the purity of volatile and thermally stable compounds like this compound. Method development focuses on optimizing separation and detection.

A typical GC analysis would involve a capillary column with a stationary phase of intermediate polarity, such as a phenyl- or cyanopropyl-substituted polysiloxane, to effectively resolve the analyte from related aromatic compounds. A flame ionization detector (FID) would offer excellent sensitivity for quantification, while a mass spectrometer (MS) detector would provide definitive identification of the peak corresponding to the target compound and any impurities. For trace-level quantification, headspace GC combined with tandem mass spectrometry (GC-MS/MS) can be an effective approach, leveraging multiple reaction monitoring (MRM) for high sensitivity and selectivity nih.gov. The temperature program would be optimized to ensure baseline separation between the analyte and potential impurities like 2-chloro-6-fluorobenzaldehyde (a possible precursor) and 2-(2-chloro-6-fluorophenyl)acetic acid (an oxidation product).

Table 1: Illustrative GC Method Parameters for Purity Analysis

| Parameter | Suggested Condition | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5) | Provides good resolution for a wide range of aromatic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates compounds based on boiling point and polarity. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification; MS for identification and structure confirmation. |

| Detector Temp | 280 °C (FID) | Prevents condensation of analytes. |

High-performance liquid chromatography is a versatile technique for the analysis of aldehydes, particularly when derivatization is employed to enhance detection. The standard approach for aldehydes involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) nih.govepa.gov. This reaction converts the aldehyde into a stable 2,4-dinitrophenylhydrazone derivative, which is highly chromophoric and can be detected with high sensitivity using an ultraviolet (UV) detector nih.govauroraprosci.comepa.gov.

The method involves reacting the sample containing this compound with an acidic solution of DNPH. The resulting hydrazone is then separated using reversed-phase HPLC, typically with a C18 column auroraprosci.com. The mobile phase is usually a gradient mixture of acetonitrile and water, which allows for the separation of various aldehyde-DNPH derivatives nih.gov. Detection is performed at the wavelength of maximum absorbance for the DNPH derivatives, which is typically around 360 nm auroraprosci.com. This method is highly effective for both identification (based on retention time) and quantification (based on peak area) researchgate.net. For complex mixtures of halogenated aromatics, columns with alternative selectivities, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) phases, may offer improved resolution chromforum.org.

Table 2: Typical HPLC Method Parameters for DNPH-Derivatized Aldehyde Analysis

| Parameter | Suggested Condition | Purpose |

|---|---|---|

| Derivatization | Reaction with 2,4-dinitrophenylhydrazine (DNPH) in acidic medium | Forms a stable, UV-active derivative for sensitive detection. |

| Column | C18, 4.6 x 250 mm, 5 µm particle size | Standard reversed-phase column for separating nonpolar to moderately polar compounds. |

| Mobile Phase | Gradient elution with Acetonitrile and Water | Provides efficient separation of multiple DNPH derivatives with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Column Temp | 30 °C | Ensures reproducible retention times. |

| Detector | UV-Vis Detector | Monitors the column effluent for the chromophoric derivatives. |

| Wavelength | 360 nm | Wavelength of maximum absorbance for DNPH derivatives, ensuring high sensitivity. auroraprosci.com |

Thin-layer chromatography is a rapid, simple, and cost-effective method used for qualitative analysis, such as checking sample purity and monitoring the progress of chemical reactions libretexts.orgchemistryhall.com. For this compound, TLC can quickly reveal the presence of non-volatile impurities.

A sample of the compound is spotted onto a silica gel plate and developed with an appropriate solvent system, typically a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. Because aldehydes are prone to air oxidation to form the corresponding carboxylic acids, TLC is an effective tool to assess this degradation libretexts.org. The more polar carboxylic acid will have a stronger interaction with the silica gel and thus a lower retention factor (Rf) value compared to the less polar aldehyde. Visualization can be achieved under UV light, as the aromatic ring is UV-active. Alternatively, the plate can be stained with an aldehyde-selective reagent, such as an acidic solution of DNPH or p-anisaldehyde, which produces a colored spot, confirming the identity of the aldehyde chemistryhall.comnih.gov.

Table 3: Hypothetical TLC Separation of an Aldehyde and its Carboxylic Acid Impurity

| Compound | Polarity | Expected Rf Value (Hexane:Ethyl Acetate 4:1) | Visualization |

|---|---|---|---|

| This compound | Less Polar | ~0.5 | UV light, DNPH stain (orange spot) |

| 2-(2-Chloro-6-fluorophenyl)acetic acid | More Polar | ~0.2 | UV light |

Spectroscopic Analytical Approaches for Structural Elucidation (Focus on methodology and technique)

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry reveals the molecular weight and fragmentation pattern.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules nih.gov. A combination of ¹H-NMR and ¹³C-NMR experiments confirms the connectivity of atoms within the molecule.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound is expected to show distinct signals for the aldehydic, methylene (B1212753), and aromatic protons.

Aldehyde Proton (-CHO): A signal is expected far downfield, typically between 9.5 and 10.0 ppm. This proton will appear as a triplet due to coupling with the adjacent methylene protons.

Methylene Protons (-CH₂-): A signal is expected around 3.8-4.2 ppm. This will appear as a doublet, coupled to the single aldehyde proton.

Aromatic Protons (Ar-H): The three protons on the phenyl ring will produce a complex multiplet pattern between approximately 7.0 and 7.5 ppm, with chemical shifts and coupling constants influenced by the chlorine and fluorine substituents.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to resonate at the far downfield end of the spectrum, around 198-202 ppm.

Methylene Carbon (-CH₂-): The methylene carbon signal is expected in the range of 45-50 ppm.

Aromatic Carbons (Ar-C): Six distinct signals are anticipated in the aromatic region (115-165 ppm). The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF), appearing as a doublet. Other aromatic carbons will also exhibit smaller couplings to the fluorine atom.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Couplings (J)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| -CHO | δ 9.8 ppm (t, J ≈ 2.5 Hz) | δ ~199 ppm |

| -CH₂- | δ 4.0 ppm (d, J ≈ 2.5 Hz) | δ ~48 ppm |

| Ar-C-F | - | δ ~162 ppm (d, ¹JCF ≈ 250 Hz) |

| Ar-C-Cl | - | δ ~135 ppm (d, JCF ≈ 4 Hz) |

| Ar-C | - | δ ~115-133 ppm |

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns researchgate.net.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is ionized, forming a molecular ion (M⁺˙) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (172.0 for C₈H₆³⁵ClFO). A key feature in the mass spectrum of a monochlorinated compound is the isotopic pattern of the molecular ion, which will show two peaks: one for the ³⁵Cl isotope (M⁺˙) and another at two mass units higher for the ³⁷Cl isotope (M+2)⁺˙, in an approximate 3:1 ratio of intensity.

Common fragmentation pathways for phenylacetaldehydes include the loss of the formyl radical (•CHO, 29 Da) to form a substituted benzyl cation, which is a prominent peak. Another expected fragmentation is the cleavage that forms a substituted tropylium ion.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₈H₆ClFO), the exact mass can be calculated and compared to the experimental value to confirm the composition with high confidence.

Table 5: Predicted Mass Spectrometry Data (EI-MS)

| m/z (for ³⁵Cl) | Ion/Fragment | Description |

|---|---|---|

| 172/174 | [C₈H₆ClFO]⁺˙ | Molecular ion (M⁺˙) peak cluster, showing ~3:1 isotopic ratio. |

| 143/145 | [C₇H₅ClFO]⁺ | Loss of formyl radical (•CHO) from the molecular ion. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. The key functional groups—aldehyde, substituted aromatic ring, carbon-chlorine bond, and carbon-fluorine bond—each exhibit distinct absorption frequencies.

The aromatic ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ pressbooks.pubopenstax.org. The complex molecular motions of the ring itself result in a series of peaks in the 1450 to 1600 cm⁻¹ region pressbooks.pubopenstax.org. Furthermore, strong absorptions in the 690 to 900 cm⁻¹ range are indicative of C-H out-of-plane bending, with the exact position being diagnostic of the substitution pattern on the aromatic ring pressbooks.pubopenstax.orgthieme-connect.de.

The aldehyde functional group is readily identified by two characteristic stretching vibrations. The C=O carbonyl stretch is a strong, prominent band typically found in the region of 1740-1720 cm⁻¹ for saturated aliphatic aldehydes. The aldehyde C-H bond exhibits a distinctive stretching vibration, often appearing as one or two peaks in the 2830-2695 cm⁻¹ range.

The presence of halogen substituents also leaves a clear signature in the IR spectrum. The C-Cl stretching vibration is found at relatively low wavenumbers, typically in the 800-600 cm⁻¹ range spectroscopyonline.com. The C-F stretching vibration, however, occurs at a higher frequency due to the greater bond strength and is characterized by an intense peak, generally in the 1400-1000 cm⁻¹ region spectroscopyonline.com.

Table 1: Predicted Infrared (IR) Spectroscopy Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak |

| Aldehyde C-H | Stretching | 2850-2750 | Medium-Weak |

| Aldehyde C=O | Stretching | ~1725 | Strong |

| Aromatic C=C | Ring Stretching | 1600-1450 | Medium |

| C-F | Stretching | 1250-1150 | Strong |

| C-Cl | Stretching | 780-740 | Strong |

Advanced Hyphenated Techniques for Comprehensive Analysis

To achieve a more comprehensive analysis, including definitive identification and quantification, hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry are employed.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is first separated from other components in a sample by gas chromatography and then introduced into a mass spectrometer for ionization and detection. Electron Ionization (EI) is a common ionization technique used in GC-MS .

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature in the mass spectrum of chlorinated compounds is the presence of an M+2 peak. This is due to the natural isotopic abundance of chlorine, which has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio libretexts.org. This results in two molecular ion peaks separated by two mass units, with a relative intensity ratio of about 3:1, providing a clear indication of the presence of one chlorine atom in the molecule libretexts.org.

The fragmentation pattern observed in the mass spectrum provides structural information. For phenylacetaldehyde (B1677652) derivatives, a common fragmentation is the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, leading to the formation of a stable tropylium ion or related fragments chemicalbook.com. The presence of halogen atoms on the phenyl ring will influence the fragmentation pathways and the m/z values of the resulting fragment ions nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an essential technique for analyzing a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. For aldehydes, LC-MS analysis can sometimes be performed directly, but derivatization is often employed to improve chromatographic separation and detection sensitivity lcms.cznih.gov. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form stable hydrazones that are readily analyzed by LC-MS lcms.cznih.gov.

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are common ionization sources used in LC-MS bris.ac.uk. In positive ion mode, the protonated molecule [M+H]⁺ would be expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ could be observed. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, which aids in confirming the elemental composition of the parent compound and its impurities nih.goveurofins.com.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected Key Ions (m/z) | Notes |

|---|---|---|---|

| GC-MS | EI | 172/174 | Molecular ion peaks (M⁺, M+2) showing the characteristic 3:1 ratio for one chlorine atom. |

| GC-MS | EI | various | Fragment ions resulting from cleavage of the acetaldehyde (B116499) side chain and losses from the aromatic ring. |

| LC-MS | ESI/APCI (+) | 173.0164 | Protonated molecule [M+H]⁺. |

| LC-MS | ESI/APCI (-) | 171.0018 | Deprotonated molecule [M-H]⁻. |

Purity Profiling and Impurity Analysis Strategies for this compound

Purity profiling is a critical aspect of quality control for chemical compounds. The goal is to identify and quantify all impurities present in a sample. A comprehensive strategy for this compound involves the use of high-resolution separation techniques coupled with sensitive detection methods.

The primary analytical tool for purity profiling is high-performance liquid chromatography (HPLC), often with UV detection, as the aromatic ring provides a strong chromophore. A well-developed HPLC method can separate the main compound from its process-related impurities and degradation products.

For the identification of unknown impurities, LC-MS/MS is the technique of choice pnrjournal.com. By comparing the retention times and mass spectra of the peaks in the sample to those of known standards, impurities can be identified and quantified. When standards are not available, the fragmentation patterns obtained from MS/MS experiments, along with high-resolution mass data, can be used to propose structures for the unknown impurities.

Potential impurities in this compound could include:

Starting Materials: Unreacted precursors from the synthesis, such as 2-chloro-6-fluorobenzaldehyde or a related toluene derivative wikipedia.org.

Intermediates: Any stable intermediates formed during the synthesis that were not fully converted to the final product.

By-products: Compounds formed from side reactions occurring during the synthesis. An example could be the corresponding alcohol, 2-(2-chloro-6-fluorophenyl)ethanol, formed by over-reduction, or the corresponding carboxylic acid, 2-(2-chloro-6-fluorophenyl)acetic acid, formed by oxidation.

Degradation Products: Impurities that form over time due to instability of the compound, such as products of oxidation or polymerization.

A robust impurity analysis strategy involves method validation to ensure linearity, accuracy, precision, and sensitivity (Limit of Detection, LOD, and Limit of Quantitation, LOQ) for all known and potential impurities pnrjournal.com.

Table 3: Potential Impurities and Analytical Strategy

| Potential Impurity Name | Potential Origin | Primary Analytical Technique |

|---|---|---|

| 2-Chloro-6-fluorobenzaldehyde | Starting Material / Precursor | HPLC-UV, GC-MS, LC-MS |

| 2-Chloro-6-fluorotoluene | Starting Material / Precursor | GC-MS |

| 2-(2-Chloro-6-fluorophenyl)ethanol | By-product (Over-reduction) | HPLC-UV, GC-MS, LC-MS |

| 2-(2-Chloro-6-fluorophenyl)acetic acid | By-product (Oxidation) | HPLC-UV, LC-MS |

Computational and Theoretical Studies of 2 2 Chloro 6 Fluorophenyl Acetaldehyde

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other related characteristics.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry of the ground state. The process involves finding the lowest energy arrangement of atoms in the molecule. For 2-(2-Chloro-6-fluorophenyl)acetaldehyde, a common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p). researcher.life The functional approximates the exchange-correlation energy, while the basis set describes the atomic orbitals.

The geometry optimization calculation starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to minimize the total electronic energy. nih.gov The process concludes when the forces on the atoms are negligible, and the structure corresponds to a true energy minimum on the potential energy surface. This is confirmed by ensuring there are no imaginary vibrational frequencies. researchgate.net The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) (Note: These are representative values based on similar molecular structures and are for illustrative purposes.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | 1.74 Å |

| C-F | 1.35 Å | |

| C=O (aldehyde) | 1.21 Å | |

| C-C (ring-aliph.) | 1.51 Å | |

| Bond Angle | C-C-Cl | 121.5° |

| C-C-F | 118.0° | |

| C-C=O (aldehyde) | 124.5° | |

| Dihedral Angle | Cl-C-C-F | 0.5° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. semanticscholar.org A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. semanticscholar.org For this compound, the HOMO is typically localized on the phenyl ring, while the LUMO is often centered on the acetaldehyde (B116499) moiety, particularly the C=O bond. This distribution helps predict how the molecule will interact with electrophiles and nucleophiles.

Table 2: Representative Frontier Orbital Energies for this compound (Note: These values are illustrative and would be determined from DFT calculations.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.20 eV |

| HOMO-LUMO Gap | 5.65 eV |

Conformer Analysis and Conformational Landscape Exploration

Molecules with rotatable single bonds, like the one connecting the phenyl ring and the acetaldehyde group in this compound, can exist in different spatial arrangements called conformers. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.

This exploration is typically performed by systematically rotating the dihedral angle around the key bond and calculating the energy at each step, a process known as a potential energy surface (PES) scan. The minima on this surface correspond to stable conformers, while the maxima represent the transition states for conformational changes. Solvation effects can significantly alter the conformational landscape; a conformer that is most stable in the gas phase may not be the most stable in a solvent like water. nih.gov Computational models can account for this by using continuum solvation models (like PCM) or by including explicit solvent molecules.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational chemistry can model the entire pathway of a chemical reaction, from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate.

For this compound, potential transformations include its oxidation to 2-(2-chloro-6-fluorophenyl)acetic acid or its reduction to 2-(2-chloro-6-fluorophenyl)ethanol. Modeling these reactions would involve identifying the transition state structure for each step. researchgate.net TS search algorithms are used to find this saddle point on the potential energy surface. A normal mode analysis is then performed to confirm the TS, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data (Methodology)

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental results to confirm the molecular structure. researchgate.net

Vibrational Spectroscopy (IR and Raman): After a geometry optimization, frequency calculations are performed. The resulting vibrational frequencies correspond to the normal modes of the molecule and can be correlated with peaks in experimental IR and Raman spectra. researchgate.net Calculated frequencies are often systematically scaled to account for anharmonicity and other method-based errors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These theoretical shifts are calculated relative to a standard, such as tetramethylsilane (B1202638) (TMS), and can be directly compared to experimental spectra to aid in peak assignment.

This correlation between predicted and experimental data is a cornerstone of structural elucidation in modern chemistry. nih.gov

Table 3: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies (Note: This table demonstrates the typical methodology. Experimental values are hypothetical.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Hypothetical Experimental (cm⁻¹) |

| C=O Stretch (aldehyde) | 1785 | 1731 | 1730 |

| C-Cl Stretch | 780 | 757 | 755 |

| C-F Stretch | 1255 | 1217 | 1215 |

| Aromatic C-H Stretch | 3150 | 3055 | 3050 |

Molecular Dynamics Simulations and Intermolecular Interaction Studies

While quantum chemical calculations typically focus on single, isolated molecules (or with implicit solvent), molecular dynamics (MD) simulations study the physical movements of atoms and molecules over time. An MD simulation for this compound would involve placing the molecule in a simulation box, often filled with a solvent like water, and calculating the trajectories of all atoms based on a force field.

These simulations provide valuable insights into:

Solvation Structure: How solvent molecules arrange around the solute, which can be quantified using radial distribution functions.

Hydrogen Bonding: The dynamics of hydrogen bonds between the aldehyde oxygen and protic solvents.

Conformational Dynamics: How the molecule samples different conformations in solution over time.

Intermolecular Interactions: The nature and strength of interactions with other molecules, which is crucial for understanding its behavior in complex environments.

MD simulations bridge the gap between static quantum chemical models and the dynamic reality of molecules in solution.

Applications of 2 2 Chloro 6 Fluorophenyl Acetaldehyde in Organic Synthesis

Utilization as a Key Synthetic Building Block for Complex Organic Molecules

As a substituted phenylacetaldehyde (B1677652), this compound is recognized as a valuable building block for synthesizing more complex organic structures. The aldehyde group is highly reactive and can participate in a wide array of chemical transformations. For instance, it can undergo nucleophilic addition, condensation, and oxidation/reduction reactions. These reactions allow for the extension of the carbon chain and the introduction of new functional groups.

The chloro and fluoro substituents on the aromatic ring influence the reactivity of the molecule and provide sites for further functionalization, such as cross-coupling reactions. This dual reactivity makes compounds like 2-(2-Chloro-6-fluorophenyl)acetaldehyde useful intermediates in the synthesis of pharmaceuticals and agrochemicals, where precise substitution patterns on aromatic rings are often crucial for biological activity.

Role in the Construction of Functionalized Aromatic and Heterocyclic Systems

The aldehyde functional group is pivotal in the synthesis of various cyclic structures, particularly heterocycles. Phenylacetaldehydes are common precursors in reactions like the Pictet-Spengler reaction to form tetrahydroisoquinolines or in the Bischler-Napieralski reaction for synthesizing dihydroisoquinolines after conversion to an amide.

Furthermore, it can be used in condensation reactions with various nucleophiles to construct a range of heterocyclic systems. For example, reaction with hydrazines can yield pyrazoles, while reaction with β-dicarbonyl compounds can lead to the formation of substituted benzene (B151609) rings or other carbocyclic systems through cyclization and aromatization sequences. The specific substitution pattern of the phenyl ring is carried into the final product, allowing for the creation of specifically functionalized heterocyclic libraries.

Integration into Multicomponent Reactions and Domino Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, are highly valued for their efficiency. Aldehydes are common components in many well-known MCRs, such as the Ugi and Passerini reactions. While specific examples involving this compound are not prominently documented, its structure is suitable for such transformations. In a hypothetical Ugi reaction, it could serve as the aldehyde component, reacting with an amine, a carboxylic acid, and an isocyanide to rapidly generate complex amide derivatives.

Domino sequences, or cascade reactions, involve a series of intramolecular reactions initiated by a single event. The functional groups of this compound could be leveraged to design such sequences. For instance, an initial intermolecular reaction at the aldehyde could be followed by a cyclization step involving one of the halogen substituents on the aromatic ring, leading to the efficient construction of fused ring systems.

Industrial and Scale-Up Synthetic Applications

The industrial utility of a chemical intermediate is determined by its cost, availability, and its efficiency in producing high-value products. Halogenated aromatic compounds are common in industrial synthesis, particularly for pharmaceuticals and agrochemicals. The value of this compound as an industrial building block would depend on its role in the synthesis of commercially significant target molecules. Its application on a large scale would necessitate the development of robust, safe, and cost-effective processes for its synthesis and subsequent reactions. Such processes would be optimized for yield, purity, and environmental impact. However, specific large-scale industrial applications for this particular compound are not widely reported in the public domain.

Environmental and Sustainability Considerations in Research on 2 2 Chloro 6 Fluorophenyl Acetaldehyde

Academic Studies on Environmental Transformation Pathways of Halogenated Acetaldehydes

Under anaerobic conditions, for instance, the aldehyde group of halogenated aromatic aldehydes can undergo both oxidation to a carboxylic acid and reduction to a hydroxymethyl group. semanticscholar.org In some cases, complete reduction to a methyl group has been observed, albeit to a lesser extent. semanticscholar.org Dehalogenation, the removal of halogen atoms, is a critical step in the detoxification of these compounds and has been observed with some consortia of anaerobic bacteria. semanticscholar.org For example, studies on brominated vanillin have shown debromination to be a transformation pathway. semanticscholar.org

Aerobic degradation of halogenated aromatics is also a significant environmental process. Microorganisms have evolved enzymatic pathways to break down these often recalcitrant compounds. amazonaws.com The degradation of chloroaromatic compounds can be initiated by dioxygenase enzymes, which incorporate two hydroxyl groups into the aromatic ring. nih.gov This is often followed by ring cleavage and further degradation. For fluoroaromatic compounds, while the carbon-fluorine bond is exceptionally strong, microbial degradation is possible, though it may require longer acclimation periods. nih.govresearchgate.net Studies on fluoroanilines have shown that increased fluorine substitution can lead to longer enrichment times for degrading microbial cultures. nih.gov

The environmental fate of halogenated compounds is complex and depends on the specific structure of the molecule and the environmental conditions. The presence of both chlorine and fluorine on the aromatic ring of 2-(2-chloro-6-fluorophenyl)acetaldehyde suggests that its transformation will involve a combination of pathways observed for both chlorinated and fluorinated aromatic compounds.

Table 1: Potential Environmental Transformation Reactions of Halogenated Aromatic Aldehydes

| Transformation Reaction | Description | Potential Products | Environmental Conditions |

| Oxidation of Aldehyde | The aldehyde functional group is oxidized to a carboxylic acid. | Halogenated phenylacetic acid | Aerobic/Anaerobic |

| Reduction of Aldehyde | The aldehyde functional group is reduced to an alcohol. | Halogenated phenylethanol | Anaerobic |

| Reductive Dehalogenation | Removal of a halogen atom (Cl or F) and replacement with a hydrogen atom. | Monohalogenated or non-halogenated phenylacetaldehyde (B1677652) | Anaerobic |

| Oxidative Dehalogenation | Removal of a halogen atom with the incorporation of a hydroxyl group. | Hydroxylated and dehalogenated phenylacetaldehyde | Aerobic |

| Ring Hydroxylation | Addition of one or more hydroxyl groups to the aromatic ring. | Halogenated and hydroxylated phenylacetaldehyde | Aerobic |

| Ring Cleavage | The aromatic ring is broken open, leading to aliphatic intermediates. | Various aliphatic acids and smaller molecules | Aerobic |

Research on Biodegradation and Photochemical Degradation Mechanisms (if applicable to the compound structure)

Biodegradation Mechanisms:

The biodegradation of halogenated aromatic compounds like this compound is a key area of environmental research. Microbes employ a variety of enzymatic strategies to break down these compounds. The initial steps often involve activating the molecule for further degradation. In aerobic environments, oxygenases play a crucial role by introducing hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage. nih.gov For chlorinated compounds, this can lead to the formation of chlorocatechols, which are then channeled into central metabolic pathways. nih.gov

The biodegradation of fluoroaromatics can be more challenging due to the high strength of the C-F bond. researchgate.net However, enzymatic defluorination has been observed. researchgate.net In some cases, defluorination occurs after the aromatic ring has been reduced. researchgate.net The presence of multiple halogen substituents, as in this compound, can influence the rate and pathway of biodegradation. Studies on fluoroanilines suggest that a higher degree of fluorination can decrease the rate of degradation. nih.gov

Under anaerobic conditions, reductive dehalogenation is a significant mechanism where the halogen substituent is removed and replaced by a hydrogen atom. semanticscholar.org This process is carried out by specific anaerobic bacteria and is often the initial step in the degradation of highly halogenated compounds. semanticscholar.org

Photochemical Degradation Mechanisms:

Photochemical degradation, driven by sunlight, is another important environmental fate process for many organic compounds. For aromatic aldehydes, UV irradiation can lead to their decomposition. Studies on chlorinated benzaldehydes in aqueous solutions have shown that UV light can induce their degradation through homolytic cleavage processes, resulting in the formation of chloride ions. researchgate.net

While specific photochemical data for this compound is not available, it is plausible that it would undergo photodegradation in the presence of sunlight. The absorption of UV radiation could lead to the cleavage of the carbon-chlorine bond, which is generally weaker than the carbon-fluorine bond. wikipedia.org This could initiate a cascade of reactions leading to the breakdown of the molecule. The presence of other substances in the environment, such as dissolved organic matter, can also influence photochemical degradation rates through photosensitization processes. researchgate.net

Table 2: Plausible Degradation Mechanisms for this compound

| Degradation Type | Proposed Mechanism | Key Enzymes/Factors | Potential Intermediates |

| Aerobic Biodegradation | Dioxygenase-mediated ring hydroxylation followed by ring cleavage and dehalogenation. | Dioxygenases, Dehalogenases | Chlorofluorocatechol, muconic acid derivatives |

| Anaerobic Biodegradation | Reductive dechlorination as an initial step, followed by further degradation of the aldehyde and aromatic ring. | Reductive dehalogenases | 2-Fluorophenylacetaldehyde, phenylacetaldehyde |

| Photochemical Degradation | Photolytic cleavage of the carbon-chlorine bond upon absorption of UV radiation. | UV radiation (sunlight) | 2-Fluorophenylacetaldehyde radical, subsequent reaction products |

Methodologies for Minimizing Environmental Footprint in this compound Synthesis and Use

Minimizing the environmental footprint of chemical synthesis and use is a central tenet of green chemistry. yale.eduepa.govacs.orgvapourtec.com For a compound like this compound, which is likely an intermediate in the synthesis of pharmaceuticals or other fine chemicals, applying these principles is crucial for sustainability. amazonaws.comreachemchemicals.comacs.orgwisdomlib.orgtandfonline.com

Green Synthesis Methodologies:

Traditional chemical syntheses often involve the use of hazardous reagents, solvents, and multiple steps that generate significant waste. Green chemistry offers a framework for designing more environmentally benign synthetic routes. Key principles applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids, or conducting reactions in solvent-free conditions. tandfonline.com The pharmaceutical industry, for example, generates a significant amount of solvent-related waste. tandfonline.com

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. acs.orgwisdomlib.org Biocatalysis, using enzymes, is a particularly attractive option as it often allows for high selectivity under mild reaction conditions. wisdomlib.org

Renewable Feedstocks: Utilizing starting materials derived from renewable resources rather than depletable fossil fuels. amazonaws.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. acs.org

While a specific "green" synthesis for this compound is not documented, general methodologies for the synthesis of substituted phenylacetic acid derivatives and related compounds are being developed with these principles in mind. nih.gov

Sustainable Use and Waste Minimization:

Beyond the synthesis, the environmental footprint of this compound is also determined by its use and disposal. In an industrial setting, this involves:

Process Optimization: Designing manufacturing processes to be more efficient, reducing the consumption of raw materials and energy, and minimizing the generation of waste streams. Continuous flow chemistry is one such technology that can improve efficiency and safety. vapourtec.com

Waste Treatment and Recycling: Implementing effective methods for treating waste streams to remove or detoxify hazardous components. Where possible, recycling of solvents and unreacted starting materials should be prioritized.

Designing for Degradation: Designing the final products in which this compound is used to be biodegradable or otherwise non-persistent in the environment at the end of their lifecycle.

By integrating these environmental and sustainability considerations into the research, development, and production of this compound, the chemical industry can move towards more responsible and sustainable practices.

Table 3: Green Chemistry Principles and their Application to this compound

| Green Chemistry Principle | Potential Application in Synthesis and Use |

| Prevention of Waste | Optimize reaction conditions to maximize yield and minimize by-product formation. |

| Atom Economy | Select synthetic routes that incorporate the maximum number of atoms from the reactants into the product. |

| Less Hazardous Chemical Syntheses | Avoid the use of toxic reagents and solvents; for example, by using enzymatic or catalytic methods. |

| Designing Safer Chemicals | If this compound is an intermediate, design the final product to have minimal toxicity and environmental impact. |

| Safer Solvents and Auxiliaries | Replace volatile organic solvents with water, bio-based solvents, or conduct reactions neat. |

| Design for Energy Efficiency | Develop synthetic methods that can be performed at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Explore biosynthetic routes or starting materials derived from biomass. |

| Reduce Derivatives | Use selective catalysts (e.g., enzymes) to avoid the need for protecting groups. |

| Catalysis | Employ highly selective catalysts to improve efficiency and reduce waste. |

| Design for Degradation | Ensure that the final product containing the this compound moiety is biodegradable. |

| Real-time Analysis for Pollution Prevention | Implement in-process monitoring to control reactions and prevent runaway conditions or by-product formation. |

| Inherently Safer Chemistry for Accident Prevention | Choose reagents and reaction conditions that minimize the risk of explosions, fires, and accidental releases. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(2-Chloro-6-fluorophenyl)acetaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via oxidation of its alcohol precursor, 2-(2-chloro-6-fluorophenyl)ethanol, using agents like pyridinium chlorochromate (PCC) or Swern oxidation (oxalyl chloride/DMSO). Alternative routes involve HF-mediated diazotization/oxidation of substituted benzaldehydes . For optimization, monitor reaction temperature (0–25°C) and stoichiometry (e.g., 1.2–2.0 eq. of oxidizing agent). Low yields (<50%) often result from incomplete oxidation or side reactions; purification via flash chromatography (hexane/EtOAc gradient) is recommended .

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodology :

- NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm (¹H NMR). Aromatic protons show splitting patterns consistent with ortho-substituted fluorine and chlorine (e.g., doublet of doublets for H-3 and H-5) .

- Mass Spectrometry : Electron ionization (EI-MS) typically displays a molecular ion peak at m/z 188 (C₈H₅ClFO⁺) with fragmentation patterns including loss of CHO (↓28 amu) .

- IR : Strong absorption at ~1700 cm⁻¹ confirms the aldehyde functional group .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use fume hoods, nitrile gloves, and eye protection. The compound is a volatile aldehyde with potential respiratory irritation. Waste must be neutralized with sodium bisulfite (to convert aldehydes to non-volatile bisulfite adducts) before disposal via licensed hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction mechanisms for HF-mediated synthesis?

- Methodology : Conflicting reports on HF’s role (catalyst vs. reactant) require isotopic labeling (e.g., ¹⁸O tracking) or kinetic studies. For example, monitor intermediates via in situ ¹⁹F NMR to confirm whether HF participates in fluorination or merely accelerates diazotization . Computational modeling (DFT) can also identify transition states to validate competing pathways .

Q. What strategies optimize regioselectivity in Friedel-Crafts alkylation using this compound?

- Methodology : To enhance para-selectivity in aromatic electrophilic substitution:

- Use Lewis acids like AlCl₃ at low temperatures (−20°C).

- Introduce electron-withdrawing groups (e.g., NO₂) on the benzene ring to direct substitution .

- Monitor regioselectivity via HPLC or GC-MS with deuterated analogs to track positional preferences .

Q. How do steric and electronic effects influence the stability of Schiff base derivatives of this aldehyde?

- Methodology : Synthesize Schiff bases with varying amines (e.g., aniline vs. bulky tert-butylamine) and compare stability via:

- Accelerated degradation studies (40°C, 75% RH).

- Computational analysis (Hammett σ values to quantify electronic effects) .

- X-ray crystallography to correlate steric hindrance with crystal packing efficiency .

Data Contradiction Analysis

Q. Why do NMR spectra of synthetic batches show inconsistent coupling constants for aromatic protons?

- Methodology : Contradictions arise from residual solvents or rotameric equilibria. Solutions:

- Use high-purity deuterated solvents (e.g., DMSO-d₆) and degas samples to eliminate oxygen-induced shifts.

- Perform variable-temperature NMR (−20°C to 60°C) to identify dynamic processes .

- Compare with DFT-predicted coupling constants to validate assignments .

Derivative Design & Applications

Q. What methodologies are used to design this compound derivatives for kinase inhibition studies?

- Methodology :

- Introduce heterocyclic moieties (e.g., pyrimidine) via Knoevenagel condensation to enhance binding affinity .

- Screen derivatives against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.

- Perform docking simulations (AutoDock Vina) to prioritize candidates with optimal binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.